(2,3-Difluoro-4-propoxyphenyl)boronic acid
Overview
Description
(2,3-Difluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BF2O3 and a molecular weight of 215.99 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its two fluorine atoms and a propoxy group attached to a phenyl ring, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of the compound (2,3-Difluoro-4-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The this compound plays a crucial role in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds, which are fundamental in the structure of organic compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including complex natural products and pharmaceuticals .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, affecting its efficacy in the Suzuki–Miyaura coupling reaction .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a new organic compound, which can have various molecular and cellular effects depending on its structure and properties .
Biochemical Analysis
Biochemical Properties
(2,3-Difluoro-4-propoxyphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes and proteins involved in the formation of carbon-boron bonds. One of the primary interactions is with enzymes that facilitate Suzuki-Miyaura cross-coupling reactions, where this compound acts as a boron source . This interaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are still under investigation. Preliminary studies suggest that it can influence cell signaling pathways and gene expression. For instance, this compound has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and proliferation . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to inhibit certain enzymes by forming reversible covalent bonds with active site residues. This inhibition can lead to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, this compound can activate other enzymes by stabilizing their active conformations, thereby enhancing their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged enzyme inhibition and changes in gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and organ dysfunction . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its incorporation into cellular structures . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3-difluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification: Typically involves recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are frequently used.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Scientific Research Applications
(2,3-Difluoro-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
(2,3-Difluoro-4-propoxyphenyl)boronic acid can be compared with other boronic acids such as:
2-Fluorophenylboronic acid: Similar in structure but with only one fluorine atom, making it less reactive in certain conditions.
3,4-Difluorophenylboronic acid: Lacks the propoxy group, which can affect its solubility and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(2,3-difluoro-4-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSUICOAENAGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678922 | |
Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212837-49-5 | |
Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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